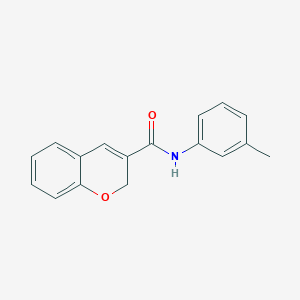
N-(3-methylphenyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-2H-chromene-3-carboxamide, also known as Nifurtimox, is a synthetic compound that belongs to the nitrofuran family. It was first synthesized in the 1960s and has been used as an antiprotozoal drug for the treatment of Chagas disease and sleeping sickness. However, in recent years, research has shown that Nifurtimox has potential applications in other areas, such as cancer treatment and neuroprotection.
Applications De Recherche Scientifique
Chemosensor Applications
N-(3-methylphenyl)-2H-chromene-3-carboxamide derivatives have been explored for their potential as chemosensors. For instance, a coumarin-based fluorophore demonstrated an "on-off-on" fluorescence response toward Cu2+ and H2PO4−, highlighting its use in selective chemical sensing with low detection limits for these ions. This finding underscores the compound's utility in environmental monitoring and analytical chemistry (Meng et al., 2018).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of chromene-carboxamide derivatives have been extensively studied. A one-pot synthesis method yielded indolyl-4H-chromene-3-carboxamides with significant antibacterial and antioxidant activities, indicating their potential in pharmaceutical applications and drug development (Subbareddy & Sumathi, 2017). Another study highlighted the synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives exhibiting notable antibacterial and antioxidant properties, further emphasizing the compound's relevance in creating new antimicrobial agents (Chitreddy & Shanmugam, 2017).
Corrosion Inhibition
Chromene-carboxamide derivatives have also been identified as effective corrosion inhibitors. For example, a novel coumarin derivative demonstrated promising inhibitory effects on mild steel corrosion in hydrochloric acid solution, showcasing its potential application in industrial corrosion protection (Kadhum et al., 2014).
Propriétés
IUPAC Name |
N-(3-methylphenyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-5-4-7-15(9-12)18-17(19)14-10-13-6-2-3-8-16(13)20-11-14/h2-10H,11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKREUTWWKVGNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

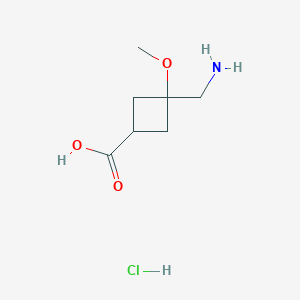

![5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2415061.png)
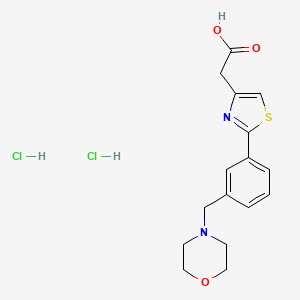
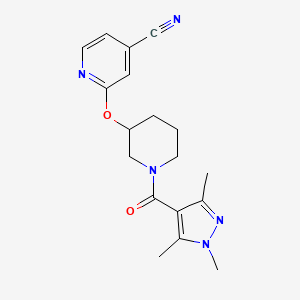
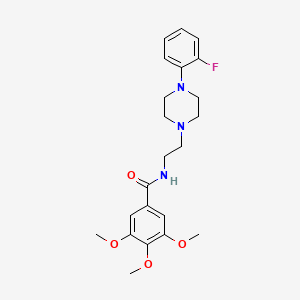

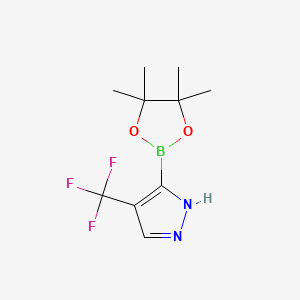
![3-Chloro-4-[(E)-2-cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2415070.png)
![5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2415071.png)

![2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2415074.png)
![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2415075.png)
